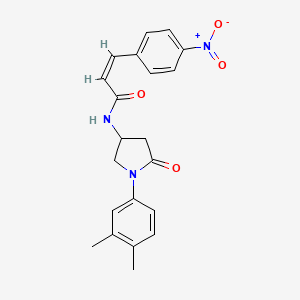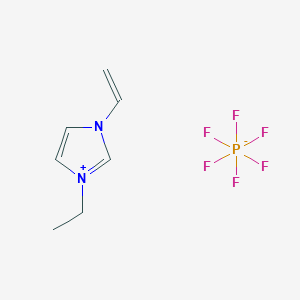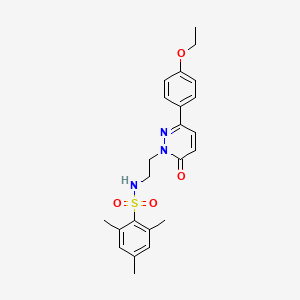
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide, also known as DPA-714, is a molecule that has been extensively studied for its potential use in the field of medical research. This molecule belongs to the class of compounds known as pyrrolidinyl benzamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is thought to act by binding to the TSPO receptor. This binding may lead to the modulation of various signaling pathways, resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects:
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been shown to have analgesic effects by reducing pain sensitivity in animal models. Finally, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) and reducing the activation of microglia.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a highly selective ligand for the TSPO receptor, which makes it useful for studying the role of this receptor in various biological processes. In addition, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been shown to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for some researchers. In addition, the exact mechanism of action of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide. One area of interest is the role of the TSPO receptor in various neurological diseases, such as Alzheimer's disease and Parkinson's disease. (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide may be useful for studying the role of this receptor in the pathogenesis of these diseases, as well as for developing new treatments. Another potential area of interest is the development of new analogs of (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide that may have improved selectivity or potency. Finally, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide may be useful for studying the role of microglia in various biological processes, such as inflammation and neuroprotection.
Méthodes De Synthèse
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 3-(4-nitrophenyl)acrylic acid to form the intermediate product. Finally, this intermediate is reacted with 1-(pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide to form (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
(Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential use in the field of medical research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In addition, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide has been shown to be a potent ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and has been implicated in a number of neurological diseases.
Propriétés
IUPAC Name |
(Z)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-3-7-19(11-15(14)2)23-13-17(12-21(23)26)22-20(25)10-6-16-4-8-18(9-5-16)24(27)28/h3-11,17H,12-13H2,1-2H3,(H,22,25)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVVGINKOOZST-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)




![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)



![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)